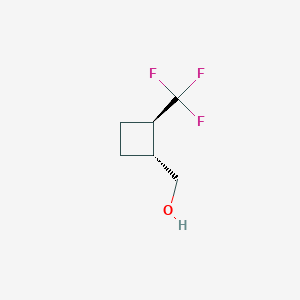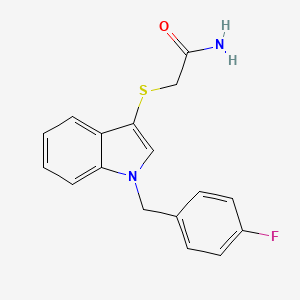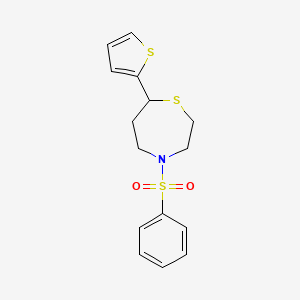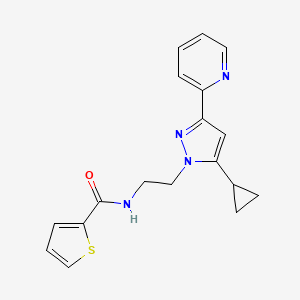
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide: is a complex organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methoxy-3-methylbenzothiazolium salt with 4-oxochromene-3-carboxylic acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and biological activities.
Chromene derivatives: Compounds such as 4H-chromene and 2H-chromene are structurally related and have been studied for similar applications.
Uniqueness
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide is unique due to its combined benzothiazole and chromene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
681234-12-8 |
|---|---|
Fórmula molecular |
C19H14N2O4S |
Peso molecular |
366.39 |
Nombre IUPAC |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H14N2O4S/c1-21-14-8-7-11(24-2)9-16(14)26-19(21)20-18(23)13-10-25-15-6-4-3-5-12(15)17(13)22/h3-10H,1-2H3 |
Clave InChI |
SHNZIIINTUARCR-FMQUCBEESA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2593735.png)
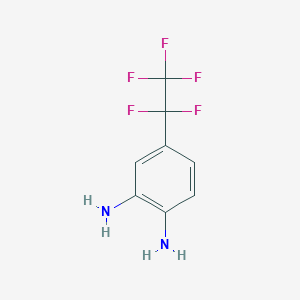
![1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol](/img/structure/B2593741.png)
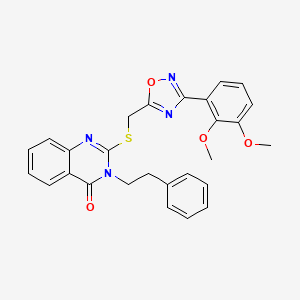
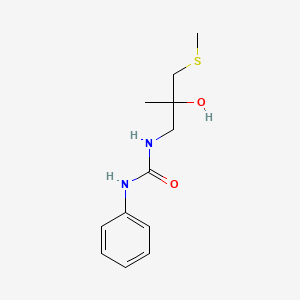
![[1-(Bromomethyl)naphthalen-2-yl]methanol](/img/structure/B2593744.png)
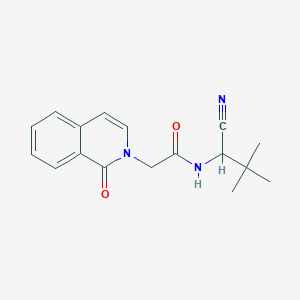
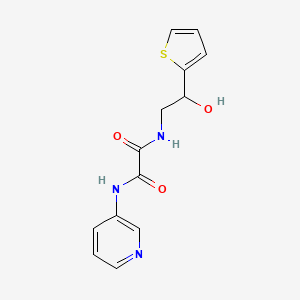
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2593749.png)
![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)
